molecular formula C25H16Cl2F3NO3 B11079263 N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

Cat. No.: B11079263
M. Wt: 506.3 g/mol
InChI Key: NKSSEZIXPLBWKC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4-dichlorophenol and 5-(trifluoromethyl)phenyl intermediates, which are then subjected to a series of reactions to introduce the methoxynaphthalene and carboxamide groups. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and carboxylating agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.

Scientific Research Applications

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,4-dichlorophenoxy)butanamide
  • N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Uniqueness

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H16Cl2F3NO3

Molecular Weight

506.3 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H16Cl2F3NO3/c1-33-23-17-5-3-2-4-14(17)6-9-18(23)24(32)31-21-12-15(25(28,29)30)7-11-22(21)34-16-8-10-19(26)20(27)13-16/h2-13H,1H3,(H,31,32)

InChI Key

NKSSEZIXPLBWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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